molecular formula C28H39ClN2O2 B1675696 (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride CAS No. 326821-27-6

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride

Cat. No.: B1675696
CAS No.: 326821-27-6
M. Wt: 471.1 g/mol
InChI Key: UUXFKMLSIOTOPP-JCOPYZAKSA-N
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Description

LY-426965 hydrochloride is a bioactive chemical.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

Scientific Research Applications

Mechanism of Action

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride exerts its effects by acting as a full antagonist of the serotonin 1A receptor. This receptor is involved in regulating mood, anxiety, and other physiological processes. By blocking the receptor, this compound can modulate serotonin signaling, leading to its potential therapeutic effects . The molecular targets and pathways involved include the serotonin signaling pathway and its downstream effects on neurotransmission and behavior .

Comparison with Similar Compounds

Similar Compounds

    WAY-100635: Another selective 5-HT1A receptor antagonist used in research.

    NAN-190: A compound with similar antagonistic properties at the 5-HT1A receptor.

    Pindolol: A beta-blocker with partial agonist activity at the 5-HT1A receptor.

Uniqueness

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride is unique in its high selectivity and potency as a 5-HT1A receptor antagonist. Unlike some other compounds, it lacks partial agonist activity, making it a valuable tool for studying the specific effects of 5-HT1A receptor antagonism .

Properties

CAS No.

326821-27-6

Molecular Formula

C28H39ClN2O2

Molecular Weight

471.1 g/mol

IUPAC Name

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride

InChI

InChI=1S/C28H38N2O2.ClH/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2;/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3;1H/t28-;/m0./s1

InChI Key

UUXFKMLSIOTOPP-JCOPYZAKSA-N

SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl

Isomeric SMILES

C[C@](CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-cyclohexyl-4-(4-(2-methoxyphenyl)-1-piperazinyl)-2-methyl-2-phenyl-1-butanone
LY 426965
LY-426965
LY426965

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride
Reactant of Route 3
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride
Reactant of Route 4
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride
Reactant of Route 5
Reactant of Route 5
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;hydrochloride

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